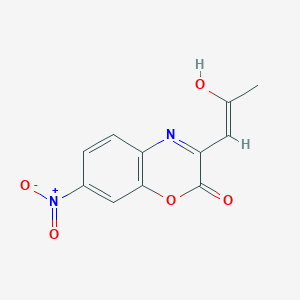
7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one (NBD) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NBD is a heterocyclic compound that contains a benzoxazine ring and a nitro group. The compound is known for its unique properties, including its fluorescent nature, which makes it an excellent candidate for use in biochemical and physiological studies.
作用机制
The mechanism of action of 7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target biomolecule. The nitro group of this compound can undergo reduction in the presence of reducing agents, such as glutathione, which can result in the formation of a covalent bond between this compound and the target biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of the target biomolecule. The compound is non-toxic and does not interfere with the function of the biomolecule. This makes this compound an excellent candidate for use in biochemical and physiological studies.
实验室实验的优点和局限性
One of the main advantages of using 7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one in lab experiments is its fluorescent nature, which allows for easy visualization of the labeled biomolecule. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its sensitivity to reducing agents, which can result in the formation of non-specific covalent bonds with other biomolecules.
未来方向
There are several future directions for the use of 7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one in scientific research. One potential application is the use of this compound in the study of protein-protein interactions. This compound can be used to label specific amino acid residues in proteins, which can then be used to study the interaction between different proteins. Another potential application is the use of this compound in the study of protein dynamics. This compound can be used to label specific regions of a protein, which can then be used to study the conformational changes that occur during protein function. Finally, this compound can be used in the development of new fluorescent probes for use in biochemical and physiological studies. By modifying the structure of this compound, it may be possible to develop probes with improved properties, such as increased sensitivity and specificity.
合成方法
The synthesis of 7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis of this compound is relatively simple, and the compound can be obtained in high yields.
科学研究应用
7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a fluorescent probe in biochemical and physiological studies. This compound can be used to label proteins, peptides, and other biomolecules, which can then be visualized using fluorescence microscopy. This makes this compound an excellent tool for studying the localization and movement of biomolecules in living cells.
属性
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-7-nitro-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-6(14)4-9-11(15)18-10-5-7(13(16)17)2-3-8(10)12-9/h2-5,14H,1H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCVMUJIHRGAI-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6091321.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6091331.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6091342.png)

![7-(difluoromethyl)-3-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6091360.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6091395.png)


![5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)
